1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride
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Overview
Description
1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride is a compound with a molecular weight of 222.72 g/mol. It is a solid substance with a purity of 95% . The compound is characterized by the presence of an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have various biologically vital properties .
Preparation Methods
The synthesis of 1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride involves the construction of the indole moiety, which can be achieved through various synthetic routes . One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential as a biologically active compound with applications in the treatment of cancer cells, microbes, and various disorders . In medicine, it is explored for its therapeutic potential, particularly in the development of new drugs . In industry, it is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways . For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects are mediated through its binding to target proteins and modulation of signaling pathways .
Comparison with Similar Compounds
1-[(1H-indol-3-yl)methyl]cyclopropan-1-amine hydrochloride can be compared with other indole derivatives, such as 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one and 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one . These compounds share the indole moiety but differ in their additional functional groups and biological activities . The uniqueness of this compound lies in its specific structure and the resulting biological properties .
Properties
IUPAC Name |
1-(1H-indol-3-ylmethyl)cyclopropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-12(5-6-12)7-9-8-14-11-4-2-1-3-10(9)11;/h1-4,8,14H,5-7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKCQKREZWSEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC2=CNC3=CC=CC=C32)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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